molecular formula C18H20N2OS B15035144 4-(4-Tert-butylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine

4-(4-Tert-butylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B15035144
M. Wt: 312.4 g/mol
InChI Key: ZGUXMTRKTNNXSE-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core with methyl groups at the 5- and 6-positions and a 4-tert-butylphenoxy substituent at the 4-position. Thieno[2,3-d]pyrimidines are recognized for their synthetic versatility and broad biological activities, including anticancer, antimicrobial, and central nervous system (CNS)-targeting properties . Synthetically, such derivatives are often prepared via nucleophilic aromatic substitution (SNAr) reactions starting from 4-chloropyrimidine precursors, as demonstrated in the synthesis of related 5,6-disubstituted thienopyrimidines .

Properties

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

4-(4-tert-butylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C18H20N2OS/c1-11-12(2)22-17-15(11)16(19-10-20-17)21-14-8-6-13(7-9-14)18(3,4)5/h6-10H,1-5H3

InChI Key

ZGUXMTRKTNNXSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)OC3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a thieno[2,3-d]pyrimidine intermediate, which is then subjected to further functionalization to introduce the tert-butylphenoxy and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can enhance the efficiency of the process. The choice of solvents, reaction temperatures, and purification methods are critical factors in scaling up the production for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The tert-butylphenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can result in a variety of functionalized thienopyrimidines.

Scientific Research Applications

4-(4-Tert-butylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Anticancer Activity

  • 5a and related 4-aminothienopyrimidines demonstrate potent cytotoxicity, particularly against melanoma (MDA-MB-435) and breast cancer cell lines .
  • Tetrahydrobenzo-fused derivatives exhibit in vivo efficacy, suggesting that ring saturation and bulkier substituents enhance tumor targeting .
  • Hydrazone derivatives (e.g., 7–11) show moderate activity but are less potent than amino- or ether-substituted analogs .

CNS Penetration

  • Ether-linked analogs achieve high CNS distribution (Kp > 1), but their unbound fractions (Kp,uu) vary due to efflux transporter interactions .
  • The tert-butylphenoxy group in the target compound may enhance blood-brain barrier penetration via increased lipophilicity, though this requires validation .

Antimicrobial Activity

  • Hydrazono derivatives (e.g., 7–11) inhibit bacterial and fungal growth, with nitro- and chlorobenzylidine substituents showing the highest potency .
  • 2-(Dialkylamino) derivatives synthesized via aza-Wittig reactions exhibit fungicidal activity, though stability remains a concern .

Key Research Findings and Implications

  • Structural-Activity Relationships (SAR): 5,6-Dimethyl Groups: Critical for base activity; removal or modification reduces potency . 4-Position Substituents: Phenoxy, amino, and ether groups dictate target selectivity (e.g., CNS vs. anticancer) . Core Modifications: Ring fusion (e.g., tetrahydrobenzo) improves metabolic stability and in vivo efficacy .
  • Unmet Challenges :
    • Balancing CNS penetration with metabolic stability.
    • Optimizing substituents to avoid efflux transporter interactions.

Biological Activity

4-(4-Tert-butylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its impact in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C15H18N2O
  • Molecular Weight : 246.32 g/mol

The structural characteristics contribute to its biological activity, particularly in targeting specific enzymes or receptors.

Research indicates that this compound may exhibit biological activities through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, affecting cellular proliferation and survival.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing physiological responses.
  • Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could mitigate oxidative stress in various biological systems.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of the compound:

Study Biological Activity Methodology Results
Study 1Anticancer activityIn vitro assaysSignificant inhibition of cancer cell lines (e.g., A549) with IC50 values < 10 µM.
Study 2Enzyme inhibitionKinase assaysInhibition of specific kinases by >50% at concentrations < 5 µM.
Study 3Antioxidant effectsDPPH assayScavenging activity with IC50 = 20 µM, comparable to standard antioxidants.

Case Studies

Several case studies illustrate the compound's potential therapeutic applications:

  • Case Study 1 : A study investigated the anticancer properties of the compound in lung cancer models. Results demonstrated a marked reduction in tumor growth and enhanced apoptosis in treated groups compared to controls.
  • Case Study 2 : Research focused on its neuroprotective effects showed that the compound reduced neuronal cell death induced by oxidative stress in vitro, suggesting potential applications in neurodegenerative diseases.
  • Case Study 3 : A pharmacokinetic study evaluated the absorption and distribution of the compound in animal models, revealing favorable bioavailability and half-life suitable for therapeutic use.

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